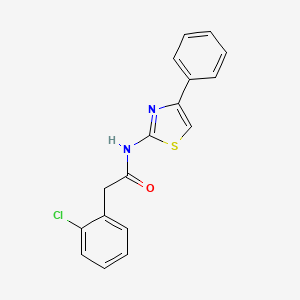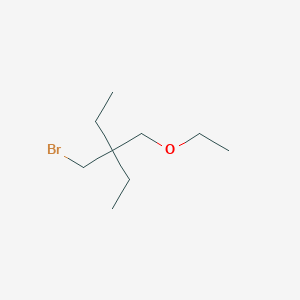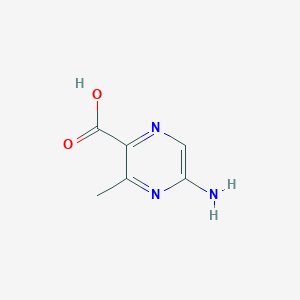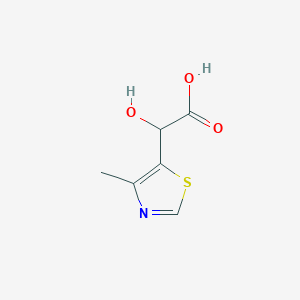![molecular formula C13H17BrN2 B13582965 1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
1-[1-(4-Bromophenyl)cyclopropyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)cyclopropyl]piperazine is a chemical compound with the molecular formula C13H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a piperazine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromination: The bromophenyl group is introduced through the bromination of a suitable aromatic precursor, such as phenylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS).
Piperazine Coupling: The final step involves the coupling of the bromophenylcyclopropane with piperazine. This can be achieved through nucleophilic substitution reactions, where the bromine atom is replaced by the piperazine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)cyclopropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperazines with various functional groups
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)cyclopropyl]piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: Lacks the cyclopropyl ring, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of bromine affects the compound’s hydrophobicity and interaction with molecular targets.
Properties
Molecular Formula |
C13H17BrN2 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-12-3-1-11(2-4-12)13(5-6-13)16-9-7-15-8-10-16/h1-4,15H,5-10H2 |
InChI Key |
PBBYFPOJLYDSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
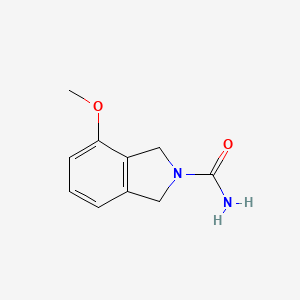
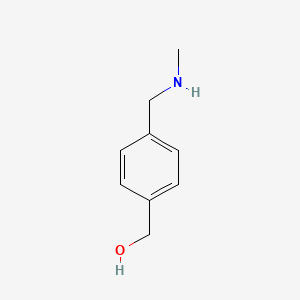
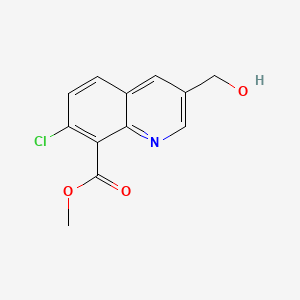
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)


![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
